molecular formula C21H30N2O6 B1292663 Diethyl 3-cyclopentene-1,1-dicarboxylate CAS No. 21622-00-4

Diethyl 3-cyclopentene-1,1-dicarboxylate

Cat. No. B1292663
CAS RN: 21622-00-4
M. Wt: 406.5 g/mol
InChI Key: OSWNGAXIPREVLH-UHFFFAOYSA-N
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Description

Diethyl 3-cyclopentene-1,1-dicarboxylate is a chemical compound related to various research areas, including organic synthesis and supramolecular chemistry. Although the provided papers do not directly discuss diethyl 3-cyclopentene-1,1-dicarboxylate, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related cyclopentene derivatives has been described in the literature. For instance, a method for synthesizing 3-methyl-2-cyclopenten-2-ol-1-one, a compound with a similar cyclopentene core, involves the condensation of diethyl glutarate with diethyl oxalate, followed by methylation and hydrolysis-decarboxylation steps . This method could potentially be adapted for the synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular and crystalline structures of related compounds have been determined using techniques such as X-ray analysis, NMR spectroscopy, and HSQC technique. For example, the structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazono-2-phenylcyclohexane-1,3-dicarboxylate was elucidated using these methods . These techniques could similarly be applied to diethyl 3-cyclopentene-1,1-dicarboxylate to gain insights into its molecular geometry and electronic structure.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been explored. For instance, diethyl 4-phenylethynylazulene-1,3-dicarboxylate undergoes a Friedel–Crafts-type ring closure to form cyclopent[cd]azulene derivatives . This suggests that diethyl 3-cyclopentene-1,1-dicarboxylate may also participate in similar cyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of diethyl 3-cyclopentene-1,1-dicarboxylate, they do discuss the properties of structurally related compounds. For example, cyclopentane-1,3-diones, which share the cyclopentane motif, exhibit pKa values in the range of carboxylic acids and have been used as isosteres for carboxylic acid functional groups . This information could be indicative of the acidity and potential reactivity of diethyl 3-cyclopentene-1,1-dicarboxylate.

Scientific Research Applications

Synthesis and Structural Analysis

  • Diethyl 3-cyclopentene-1,1-dicarboxylate has been synthesized as a derivative of gem-dicarboxylic acids of the cyclopentene series. The chemical structure of this compound and its derivatives was characterized using techniques like 1H, 13C NMR spectroscopy, and GC–MS (Raskil’dina et al., 2016).

Organic Synthesis

  • This compound is used as an intermediate in the preparation of various organic products, such as 3-cyclopentene-1-carboxylic acid. It plays a role in various synthetic pathways including alkylation and decarboxylation processes (Deprés & Greene, 2003).

Catalyzed Cycloaddition Reactions

  • Diethyl 3-cyclopentene-1,1-dicarboxylate is involved in AlCl3-catalyzed [3 + 2] cycloaddition reactions with aromatic aldehydes. This process has been used to create a variety of diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates, showcasing significant diastereoselectivities (Yang et al., 2011).

Safety And Hazards

The compound has been assigned the hazard statement H302 , indicating that it may be harmful if swallowed. It is recommended to keep away from heat/sparks/open flames/hot surfaces .

Relevant Papers The information provided above is based on the analysis of relevant papers . These papers provide valuable insights into the properties, synthesis, and potential applications of Diethyl 3-cyclopentene-1,1-dicarboxylate.

properties

IUPAC Name

diethyl cyclopent-3-ene-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h5-6H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKIAWRITOYVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC=CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-cyclopentene-1,1-dicarboxylate

CAS RN

21622-00-4
Record name 1,1-diethyl cyclopent-3-ene-1,1-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
CM Cimarusti - 1968 - search.proquest.com
69-2900 CIMARUSTI, Christopher Michael, 1943- PART I: SYNTHETIC STUDIES RELATED TO ^-VETIVONE. PART R: THE PREPARATION AND NMR S Page 1 I 69-2900 CIMARUSTI…
Number of citations: 3 search.proquest.com
JG Hay - 1992 - library-archives.canada.ca
A convergent reaction scheme was developed to produce a precursor to 3-aza-4-bromo-7-amino-2-oxabicyclo-(3.3. 0)-oct-3-ene-7-carboxylic acid. Synthesis of a 3-cyclopentene amino …
Number of citations: 0 library-archives.canada.ca
JG Hay - 1993 - elibrary.ru
Degree: M. Sc. DegreeYear: 1991 Institute: Queen''s University at Kingston (Canada) A convergent reaction scheme was developed to produce a precursor to 3-aza-4-bromo-7-amino-2-…
Number of citations: 0 elibrary.ru
TM Pappenfus, DL Hermanson… - Journal of Chemical …, 2007 - ACS Publications
A series of experiments for undergraduate laboratory courses (eg, inorganic, organometallic or advanced organic) have been developed. These experiments focus on understanding …
Number of citations: 16 pubs.acs.org
ACM Rizmi - 1997 - etheses.dur.ac.uk
This thesis describes studies directed to the ring opening metathesis polymerisation of macromonomers and mesogenic monomers to produce graft copolymers and side chain liquid …
Number of citations: 4 etheses.dur.ac.uk
Y Liang, C Watson, T Malinski, J Tepera… - Pure and Applied …, 2016 - degruyter.com
The use of polyisobutylene and poly(4-dodecylstyrene) bound catalysts that contain transition metal or organocatalysts for cyclopropanation, ring-closing metathesis, and nucleophilic …
Number of citations: 6 www.degruyter.com
JA Cipollina, EH Ruediger, JS New… - Journal of medicinal …, 1991 - ACS Publications
Putative oxidative metabolites of thelead antipsychotic agent tiospirone (1) were synthesized to assist in the identification of the authentic metabolic products found in human urine …
Number of citations: 44 pubs.acs.org
A Makino, S Kobayashi - Journal of Polymer Science Part A …, 2010 - Wiley Online Library
Chemistry of 2‐oxazolines is involved in the polymer synthesis fields of cationic ring‐opening polymerization (CROP) and enzymatic ring‐opening polyaddition (EROPA), although both …
Number of citations: 118 onlinelibrary.wiley.com
JH Kang, HE Chung, SY Kim, Y Kim, J Lee… - Bioorganic & medicinal …, 2003 - Elsevier
In order to determine the importance of the two ester pharmacophores in high affinity, conformationally constrained DAG-lactones (Lac-1–5) as PK-C ligands, we have independently …
Number of citations: 29 www.sciencedirect.com
K Skowerski, P Kasprzycki, M Bieniek, TK Olszewski - Tetrahedron, 2013 - Elsevier
The new Scorpio type olefin metathesis catalysts with very high affinity to silica gel are reported. After completion of the reaction, those complexes can be efficiently separated from …
Number of citations: 37 www.sciencedirect.com

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